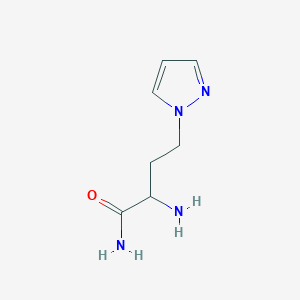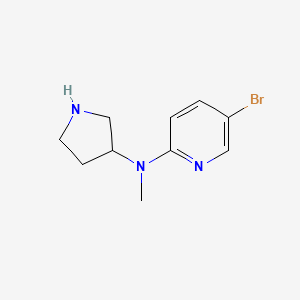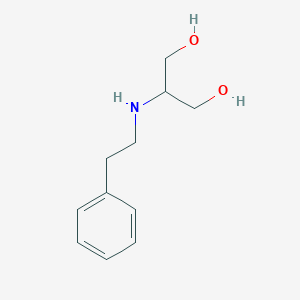
2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylpropanone and features both amino and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxyphenylacetone with ammonia or an amine under reductive amination conditions. This process typically employs reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as transaminases, has also been explored for the environmentally friendly synthesis of chiral amines, including this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include substituted amines, alcohols, ketones, and carboxylic acids .
科学研究应用
2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, leading to the formation of chiral amines. It may also interact with neurotransmitter receptors, influencing neurological pathways and exerting pharmacological effects .
相似化合物的比较
- 1-(3,4-Dimethoxyphenyl)propan-2-one
- 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one[4][4]
Uniqueness: 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-amino-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,12H2,1-3H3 |
InChI 键 |
WCTWVUARVFTBTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)










